molecular formula C15H22ClNO B13725214 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol

Cat. No.: B13725214
M. Wt: 267.79 g/mol
InChI Key: CGVMUBYWLAQIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol. It is known for its utility in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol typically involves the reaction of 3-chlorobenzyl chloride with 4,4-dimethyl-1-piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)phenylmethanol
  • 3-Chloro-2-(4,4-dimethylpiperidin-1-yl)phenylmethanol

Uniqueness

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is unique due to its specific structural features, such as the presence of the piperidine ring and the chloro substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

1-[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol

InChI

InChI=1S/C15H22ClNO/c1-11(18)12-5-4-6-13(16)14(12)17-9-7-15(2,3)8-10-17/h4-6,11,18H,7-10H2,1-3H3

InChI Key

CGVMUBYWLAQIIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)N2CCC(CC2)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.